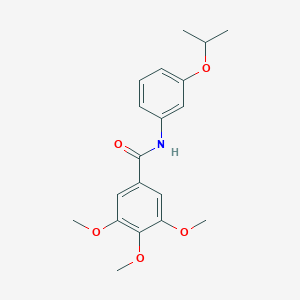
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to study the effects of serotonin receptor antagonists on the regulation of body temperature and energy metabolism. In neuroscience, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to investigate the role of serotonin receptors in the regulation of mood and behavior.
Mécanisme D'action
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of body temperature and energy metabolism, and the modulation of mood and behavior. In preclinical studies, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce the proliferation of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide could be used as a tool compound to study the role of serotonin receptors in various physiological and behavioral processes.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the addition of 3-isopropoxyaniline and triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide.
Propriétés
Nom du produit |
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-7-14(11-15)20-19(21)13-9-16(22-3)18(24-5)17(10-13)23-4/h6-12H,1-5H3,(H,20,21) |
Clé InChI |
MMLNXOLUASCJQA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)






![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)